molecular formula C6H11NO B1610679 4-(Propan-2-yl)azetidin-2-one CAS No. 7486-92-2

4-(Propan-2-yl)azetidin-2-one

Cat. No.: B1610679
CAS No.: 7486-92-2
M. Wt: 113.16 g/mol
InChI Key: UMECPVGLNIYFEO-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)azetidin-2-one, also known as 4-isopropyl-2-azetidinone, is a chemical compound with the molecular formula C6H11NO. It belongs to the class of azetidinones, which are four-membered lactam rings. This compound is of significant interest due to its structural similarity to β-lactam antibiotics, which include penicillins and cephalosporins .

Mechanism of Action

Target of Action

4-(Propan-2-yl)azetidin-2-one is a type of spirocyclic compound . Spirocyclic compounds have received special attention in medicinal chemistry due to their promising biological activity . The primary targets of these compounds are often molecular structures in the body that can interact with the compound, leading to a biological response .

Mode of Action

The inherent rigidity of spirocyclic compounds, such as this compound, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . This interaction can lead to changes in the target’s function, which can result in a therapeutic effect .

Biochemical Pathways

Spiro heterocycles such as this compound have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . These compounds can affect various biochemical pathways, leading to downstream effects that contribute to their overall biological activity .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the biochemical pathways it affects. These effects can range from changes in cellular function to the initiation of therapeutic responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the physiological environment in which the compound is administered, such as the pH and temperature of the body, as well as external factors like storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Staudinger ketene-imine [2+2] cycloaddition reaction. This reaction involves the use of ketenes and imines under controlled conditions to form the azetidinone ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. The use of catalysts, such as molecular iodine, under microwave irradiation has been reported to enhance the efficiency and yield of the synthesis process . Additionally, the use of chiral auxiliaries and enantioselective catalysts can be employed to produce optically pure forms of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Propan-2-yl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Azetidinones: From nucleophilic substitution.

    Larger Ring Systems: From cycloaddition reactions.

    Amino Acids: From hydrolysis reactions.

Comparison with Similar Compounds

    Penicillins: β-lactam antibiotics with a similar azetidinone ring structure.

    Cephalosporins: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring fused to the β-lactam ring.

    Carbapenems: β-lactam antibiotics with a broad spectrum of activity.

Uniqueness: 4-(Propan-2-yl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike penicillins and cephalosporins, it has an isopropyl group at the 4-position, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

4-propan-2-ylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-4(2)5-3-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMECPVGLNIYFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548176
Record name 4-(Propan-2-yl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7486-92-2
Record name 4-(1-Methylethyl)-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7486-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Propan-2-yl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propan-2-yl)azetidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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